N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
Description
N,N-Diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a fused bicyclic core with substituents that confer distinct electronic and steric properties. The molecule features a 4-fluorophenyl group at position 3, a vinylbenzylthioether at position 2, and a diethylcarboxamide at position 7 (see Table 1). Its synthesis involves Friedel-Crafts reactions and sequential nucleophilic additions, as described in Scheme 1 of . Key spectral data (IR, NMR) confirm its structure: the IR spectrum shows a C=O stretch at 1663–1682 cm⁻¹ and a C=S stretch at 1247–1255 cm⁻¹, while the absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer .
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-N,N-diethyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O2S/c1-4-19-7-9-20(10-8-19)18-35-28-30-25-17-21(26(33)31(5-2)6-3)11-16-24(25)27(34)32(28)23-14-12-22(29)13-15-23/h4,7-17H,1,5-6,18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZNQBDMABGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative is introduced to the quinazoline core.
Attachment of the Vinylbenzyl Group: This step often involves a thiol-ene reaction, where a thiol group on the quinazoline reacts with a vinylbenzyl compound under radical initiation conditions.
Final Functionalization: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur or nitrogen atoms, leading to sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides, N-oxides
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the quinazoline core is known for its potential as a pharmacophore. Compounds containing this core have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Medicine
Medicinally, N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for cross-linking and other modifications.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The fluorophenyl and vinylbenzyl groups can enhance binding affinity and selectivity, while the carboxamide group can improve solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is part of a broader class of 1,2,4-triazole and quinazoline derivatives. Below is a systematic comparison with structurally related compounds from and other studies:
Key Comparison Points
This group also enhances steric bulk compared to the phenylsulfonyl substituents in [7–9] . The 4-fluorophenyl moiety increases electron-withdrawing effects and lipophilicity, improving membrane permeability relative to non-halogenated analogs (e.g., compounds with X = H in [7–9]) .
Tautomeric Behavior :
- The target compound and triazoles [7–9] exist predominantly in the thione tautomeric form , as evidenced by the absence of νS-H in IR spectra. This contrasts with thiol tautomers, which are less stable due to reduced resonance stabilization .
Synthetic Pathways: The target compound’s synthesis involves multi-step alkylation and cyclization, similar to compounds [10–15]. However, its use of α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) differs from the sodium hydroxide-mediated cyclization used for [7–9], leading to divergent yields and purity profiles .
The diethylcarboxamide group may enhance solubility compared to methyl or hydrogen analogs, as seen in related pharmacophores .
Research Findings and Implications
- This effect is less pronounced in compounds with X = Cl or Br in [7–9], where heavier halogens introduce larger atomic radii but similar electronic profiles .
- Thermodynamic Stability : The thione tautomer’s dominance in the target compound and [7–9] is critical for stability under physiological conditions. This contrasts with thiol tautomers, which are prone to oxidation .
Biological Activity
N,N-diethyl-3-(4-fluorophenyl)-4-oxo-2-((4-vinylbenzyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : C17H18FN3O2S
- Molecular Weight : 341.41 g/mol
- CAS Number : 339021-31-7
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . For instance, compounds containing the quinazoline scaffold have demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| N,N-diethyl... | Antibacterial | 1–2 | |
| Control (Vancomycin) | Antibacterial | 1–2 |
The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For example, studies showed that similar compounds effectively reduced the viability of breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction | |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, the compound exhibits anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Mermer et al. (2021) synthesized several quinazoline derivatives and tested their antimicrobial efficacy against Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Case Study 2: Anticancer Potential
Research published in the Journal of Medicinal Chemistry explored the anticancer potential of quinazoline-based compounds. The study found that N,N-diethyl-3-(4-fluorophenyl)-4-oxo derivatives exhibited potent activity against various cancer cell lines, with mechanisms involving apoptosis and inhibition of key signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
